Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is an organic compound characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetate moiety
Mechanism of Action
Target of Action
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is primarily used as a catalyst in Mitsunobu reactions . The compound’s primary targets are the reactants involved in these reactions. The Mitsunobu reaction is a powerful tool in synthetic organic chemistry for the inversion of stereocenters and has been widely used for the substitution of hydroxyl groups .
Mode of Action
The compound works as an organocatalyst for Mitsunobu reactions by providing ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The mechanistic study of the Mitsunobu reaction with these new reagents strongly suggested the formation of betaine intermediates as in typical Mitsunobu reactions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Mitsunobu reaction pathway. This reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers . The compound, acting as a catalyst, facilitates the reaction and increases its efficiency .
Pharmacokinetics
One can infer that its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the presence of other compounds .
Result of Action
The primary result of the action of this compound is the facilitation of the Mitsunobu reaction. This results in the efficient conversion of alcohols into various other compounds, expanding the scope of substrates that can be used in the reaction .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen (required for aerobic oxidation), and the presence of other compounds in the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of ethyl acetate with 4-cyanophenyl difluoromethyl ketone. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- Ethyl 2-(4-cyanophenyl)acetate
- Ethyl 2-(3,4-dichlorophenyl)acetate
- Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Comparison: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is unique due to the presence of both cyanophenyl and difluoroacetate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and synthetic utility. The difluoroacetate moiety, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development and other applications.
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-8(7-14)4-6-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHSNKXWKINQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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